methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound characterized by its unique structure, which includes a carbamate group, a sulfamoyl group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-methoxyphenyl ethylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.
Coupling with 4-Aminophenyl Carbamate: The sulfamoyl chloride intermediate is then reacted with 4-aminophenyl carbamate under basic conditions to form the desired product.
Methylation: The final step involves methylation of the hydroxyl groups using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate or sulfamoyl groups, potentially converting them into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methoxybenzoic acids or methoxybenzaldehydes.
Reduction: Amines or alcohols derived from the carbamate and sulfamoyl groups.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism by which methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The presence of the carbamate and sulfamoyl groups suggests it could form hydrogen bonds or ionic interactions with its molecular targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate: Lacks the additional methoxy group on the ethyl chain.
Ethyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate: Has an ethyl group instead of a methyl group on the carbamate.
Methyl (4-(N-(2-hydroxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl (4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of multiple methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
methyl N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-24-16-7-5-4-6-15(16)17(25-2)12-19-27(22,23)14-10-8-13(9-11-14)20-18(21)26-3/h4-11,17,19H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVODFZRZSBAEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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